molecular formula C24H23N3O4S B2921386 ethyl 3-carbamoyl-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 864925-63-3

ethyl 3-carbamoyl-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No. B2921386
CAS RN: 864925-63-3
M. Wt: 449.53
InChI Key: CIIRUDXFEPBXIB-UHFFFAOYSA-N
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Description

Ethyl 3-carbamoyl-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate is a useful research compound. Its molecular formula is C24H23N3O4S and its molecular weight is 449.53. The purity is usually 95%.
BenchChem offers high-quality ethyl 3-carbamoyl-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-carbamoyl-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis

Research has explored the synthesis of heterocyclic compounds utilizing derivatives of ethyl 3-carbamoyl-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate. These studies focus on developing new synthetic methodologies for polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, contributing to the field of heterocyclic chemistry and offering potential scaffolds for pharmaceutical applications (Mohareb et al., 2004).

Medicinal Chemistry Applications

Derivatives of the compound have been designed and synthesized as part of efforts to discover new therapeutic agents. For instance, research on thiazole-aminopiperidine hybrid analogues has led to the identification of novel inhibitors against Mycobacterium tuberculosis, demonstrating the compound's relevance in the development of antituberculosis drugs (Jeankumar et al., 2013).

Synthetic Methodologies

Innovative synthetic approaches to create derivatives of ethyl 3-carbamoyl-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate have been developed. These methods aim to expand the toolkit available for the synthesis of complex molecules, offering pathways to new compounds with potential applications in drug discovery and material science (Santilli et al., 1971).

Antimicrobial Activity

Some studies have investigated the antimicrobial properties of synthesized derivatives, highlighting the compound's potential as a precursor in the development of new antimicrobial agents. This research underscores the importance of such compounds in addressing the ongoing challenge of antibiotic resistance (Gad-Elkareem et al., 2011).

properties

IUPAC Name

ethyl 3-carbamoyl-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c1-2-31-24(30)27-13-12-18-19(14-27)32-23(20(18)21(25)28)26-22(29)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3,(H2,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIRUDXFEPBXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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